molecular formula C23H18ClN3O2 B2725173 1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-85-6

1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer B2725173
CAS-Nummer: 899991-85-6
Molekulargewicht: 403.87
InChI-Schlüssel: QTYJKDRRGGAWJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Evaluation

In the realm of medicinal chemistry, derivatives similar to "1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been synthesized and evaluated for their antibacterial and anticancer activities. For example, Bondock and Gieman (2015) explored the synthesis of new 2-chloro-3-hetarylquinolines, revealing that some synthesized compounds exhibited potent antibacterial activity against Staphylococcus aureus, as well as showing significant anticancer activity against various tumor cell lines. This research underscores the compound's potential in developing new therapeutic agents against both bacterial infections and cancer (Bondock & Gieman, 2015).

Enantioselective Synthesis for CGRP Receptor Inhibition

Another significant application of similar compounds is in the synthesis of CGRP receptor inhibitors, which are crucial for treating migraines. Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis method for a potent CGRP receptor antagonist. This research highlights the importance of such compounds in creating effective treatments for conditions mediated by the CGRP receptor, providing a foundation for further development in this therapeutic area (Cann et al., 2012).

Synthesis of Heterocyclic Derivatives

The synthesis and investigation of heterocyclic derivatives of "1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" also represent a significant area of research. Kumar and Vijayakumar (2018) described an efficient method for synthesizing 3-substituted-4-arylquinoline derivatives, which could lead to new applications in medicinal chemistry due to their potential biological activities. This research demonstrates the versatility of the compound as a precursor for various pharmacologically relevant derivatives (Kumar & Vijayakumar, 2018).

Antimicrobial Properties

The antimicrobial properties of compounds structurally related to "1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been a subject of research, with studies indicating their efficacy against various bacterial and fungal strains. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating significant antibacterial and antifungal activities. These findings contribute to the understanding of the compound's role in developing new antimicrobial agents (Patel & Patel, 2010).

Eigenschaften

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-12-21(18-8-2-3-10-20(18)25-15)26-22(28)19-9-5-11-27(23(19)29)14-16-6-4-7-17(24)13-16/h2-13H,14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYJKDRRGGAWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.